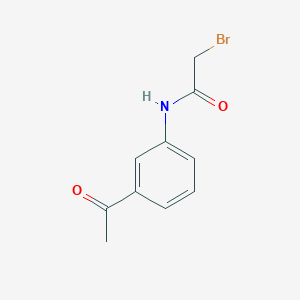

N-(3-acetylphenyl)-2-bromoacetamide

Beschreibung

Contextual Overview of Bromoacetamide Derivatives in Synthetic Chemistry and Chemical Biology

Bromoacetamide derivatives belong to the class of α-haloamides, which are noted for their multifaceted reactivity. nih.gov The key to their chemical utility lies in the carbon-bromine bond at the alpha position to the amide carbonyl. This carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

In synthetic chemistry, this reactivity is harnessed to form new chemical bonds. α-haloamides can react with heteroatom-centered nucleophiles to displace the halogen atom, or they can undergo reactions under basic conditions. nih.gov This makes them valuable intermediates for constructing more complex molecules, including various nitrogen-containing heterocyclic compounds that form the backbone of many therapeutic agents. nih.govnih.gov

In the realm of chemical biology, the electrophilic nature of the bromoacetamide group is exploited for the site-selective modification of proteins and other biomolecules. nih.gov The sulfur atom in the side chain of the amino acid cysteine is a strong nucleophile, and it readily reacts with bromoacetamides. This reaction, known as alkylation, forms a stable covalent bond. This capability allows researchers to attach probes, tags, or other functional molecules to specific cysteine residues on a protein, which is invaluable for studying protein function, imaging, and developing diagnostic tools. nih.gov

Significance of the N-(3-acetylphenyl) Moiety in Compound Design and Reactivity

From a structural standpoint, the phenyl ring offers a rigid scaffold. In drug design, such scaffolds are often used to present other chemical groups in a well-defined spatial orientation to interact with biological targets like enzymes or receptors. nih.gov The acetyl group itself offers a point for further chemical modification. For instance, the ketone's carbonyl group can be transformed through reactions like reduction to an alcohol, reductive amination to an amine, or condensation with hydrazines to form hydrazones. researchgate.net A closely related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been used as a versatile precursor to synthesize a variety of heterocyclic compounds by leveraging the reactivity of its acetyl group. researchgate.net

The acetyl group is also electron-withdrawing, which influences the electronic properties of the phenyl ring and the attached amide group. The presence of nitrogen-containing functional groups is a common feature in many pharmaceuticals, as the nitrogen atom can form crucial hydrogen bonds with biological targets. nih.gov The specific arrangement of the N-(3-acetylphenyl) moiety can therefore be a critical component in designing molecules with desired binding affinities and biological activities.

Research Trajectories and Unexplored Scientific Avenues for N-(3-acetylphenyl)-2-bromoacetamide

The dual functionality of this compound opens several promising, yet largely unexplored, research directions. Its structure makes it an ideal candidate for the synthesis of novel chemical libraries for drug discovery and for the development of specialized chemical biology tools.

One major avenue is its use as a bifunctional building block for synthesizing novel heterocyclic compounds. A potential synthetic strategy could involve a two-step process: first, a nucleophile could react with the electrophilic bromoacetamide "warhead." Second, the acetyl group on the phenyl ring could be used in a subsequent reaction, such as an intramolecular cyclization, to form a complex ring system. This approach has been successfully demonstrated with similar chloroacetamide derivatives to create compounds with antibacterial and antioxidant properties. researchgate.net

Another significant research trajectory lies in its potential application in chemical proteomics as a covalent probe. Researchers could use the bromoacetamide to covalently label proteins on cysteine residues. The acetyl group then serves as a chemical handle. For example, a reporter tag (like biotin (B1667282) or a fluorescent dye) could be attached to the acetyl group via a linker, allowing for the identification and enrichment of the labeled proteins. This could help in discovering new drug targets or understanding cellular processes.

Furthermore, in the context of fragment-based drug discovery, the N-(3-acetylphenyl) fragment itself could be investigated for its binding interactions with protein targets. The molecule could then be elaborated from either the bromoacetamide or acetyl ends to improve potency and selectivity, guiding the development of new therapeutic leads. The exploration of these avenues could unlock the full potential of this compound as a versatile tool in chemical science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKPIBXNDMSXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies for N 3 Acetylphenyl 2 Bromoacetamide

Established Synthetic Routes to N-(3-acetylphenyl)-2-bromoacetamide and Analogues

The most common and well-established method for synthesizing this compound and related structures is the acylation of a substituted aniline (B41778) with a bromoacetyl halide. This straightforward nucleophilic acyl substitution reaction is reliable and generally high-yielding.

Acylation Reactions Utilizing Bromoacetyl Halides with Substituted Anilines

The primary route to N-aryl bromoacetamides involves the reaction of an appropriately substituted aniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. In the case of this compound, the synthesis commences with 3-aminoacetophenone. The lone pair of electrons on the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a hydrogen halide, typically facilitated by a base, to yield the final amide product.

A representative reaction is the synthesis of the isomeric N-(4-acetylphenyl)-2-bromoacetamide, which is achieved by reacting 4-aminoacetophenone with bromoacetyl bromide. chemicalbook.com This reaction provides a direct template for the synthesis of the target meta-substituted compound. Similarly, other substituted anilines can be used to create a variety of analogues, such as the reaction of 3-methylaniline with bromoacetyl bromide to form 2'-Bromo-N-(3-methylphenyl)acetamide. who.int

The general scheme for this acylation is presented below:

Scheme 1: General synthesis of N-(acetylphenyl)-2-bromoacetamides via acylation of the corresponding aminoacetophenone with bromoacetyl bromide.

Variations in Reaction Conditions and Reagents for Optimized Yields

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, base, and temperature.

For instance, a highly efficient synthesis of N-(4-acetylphenyl)-2-bromoacetamide reports a 95% yield using a biphasic solvent system of dichloromethane (B109758) and water, with potassium carbonate serving as the base. chemicalbook.com The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed to room temperature to ensure completion. chemicalbook.com The use of an inorganic base like potassium carbonate is common as it effectively neutralizes the hydrobromic acid byproduct without competing in nucleophilic reactions. chemicalbook.comgoogle.com

Alternative conditions might employ organic bases, such as pyridine (B92270) or diisopropylethylamine, and aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). who.intresearchgate.net The choice of reagents can be tailored based on the specific reactivity of the aniline substrate and the desired purity of the final product.

The table below summarizes typical reaction conditions found in the synthesis of N-acetylphenyl bromoacetamide analogues.

| Starting Aniline | Acylating Agent | Base | Solvent System | Temperature | Yield | Reference |

| 4-Aminoacetophenone | Bromoacetyl bromide | K₂CO₃ | Dichloromethane / Water | 0 °C to RT | 95% | chemicalbook.com |

| 4-Chloroaniline | Bromoacetyl bromide | K₂CO₃ | Dichloromethane / Water | Room Temp. | N/A | researchgate.net |

| 3-Methylaniline | Bromoacetyl bromide | Basic Media | N/A | N/A | 81% | who.int |

| Acetamide (B32628) | Bromine / KOH | KOH | Water / Chloroform | 0-5 °C | 41-51% | orgsyn.org |

Synthesis of Positional Isomers and Structurally Related N-Acetylphenyl Bromoacetamides

The synthetic methodology described is readily adaptable for the preparation of positional isomers, namely N-(2-acetylphenyl)-2-bromoacetamide and N-(4-acetylphenyl)-2-bromoacetamide. The synthesis simply requires substituting the starting material with the corresponding positional isomer of aminoacetophenone.

N-(2-acetylphenyl)-2-bromoacetamide: Synthesized from 2-aminoacetophenone. The proximity of the acetyl group and the newly formed amide linkage can lead to intramolecular hydrogen bonding, which may influence the molecule's conformation and properties. nih.gov

N-(4-acetylphenyl)-2-bromoacetamide: Synthesized from 4-aminoacetophenone. This isomer is well-documented, with high-yielding protocols available. chemicalbook.com

The synthesis of these isomers is important for structure-activity relationship (SAR) studies, where the position of the acetyl group on the phenyl ring can significantly impact biological activity or chemical reactivity.

Novel Synthetic Approaches and Catalytic Systems for Bromoacetamide Compounds

While direct acylation is robust, research into advanced synthetic strategies continues to seek milder conditions, broader substrate scopes, and novel applications for bromoacetamide compounds.

Metal-Catalyzed Transformations for Bromoacetamide Formation and Derivatization

Transition metal catalysis offers powerful alternatives for amide bond formation. Rhodium-catalyzed reactions, for example, have been developed for the synthesis of acetamides from nitro compounds using dimethyl carbonate as a C1 building block. rsc.org Other rhodium-catalyzed methods include the functionalization of C-H bonds with amides via the activation of the amide N-C(O) bond, representing a novel approach to forming complex amide structures. acs.org While not yet specifically applied to this compound, these cutting-edge methods could provide future synthetic pathways under different reaction paradigms.

Furthermore, metal-catalyzed reactions are crucial for the derivatization of bromoacetamides. Copper-catalyzed metallaphotoredox systems, for example, enable the N-alkylation of various nucleophiles with alkyl bromides, including α-haloacetamides. nih.gov This type of transformation allows for the subsequent modification of the bromoacetamide moiety, expanding its synthetic utility.

Solid-Phase Synthetic Strategies for Conjugation with Bromoacetamide Moieties

The bromoacetyl group is an excellent electrophile for reaction with soft nucleophiles like thiols, making it ideal for bioconjugation, particularly in solid-phase peptide synthesis (SPPS). google.comacs.orgresearchgate.net Bromoacetylation can be performed directly on the resin-bound peptide, typically at the N-terminus.

In automated SPPS, a standard cycle can be modified to incorporate a bromoacetyl group by using bromoacetic acid in the final coupling step. google.com The bromoacetic acid is activated in situ, often forming a symmetric anhydride, which then reacts with the free N-terminal amine of the peptide. google.com This creates an N-bromoacetylated peptide that, after cleavage from the resin, is ready for conjugation. researchgate.net

These bromoacetyl-derivatized peptides can be used for several advanced applications:

Peptide Cyclization: A peptide containing both a bromoacetyl group and a cysteine residue can undergo intramolecular cyclization. google.com

Protein Conjugation: The bromoacetylated peptide can be site-specifically conjugated to a protein containing a free cysteine residue, forming a stable thioether linkage. acs.org

Surface Immobilization: Peptides can be attached to surfaces or materials that have been functionalized with thiol groups. google.com

This solid-phase strategy has been instrumental in developing peptide-based therapeutics, vaccines, and biomaterials. creighton.edu

Analytical Verification in Advanced Chemical Synthesis

The rigorous confirmation of a target molecule's identity and purity is a cornerstone of modern chemical synthesis. For a compound such as this compound, a multifaceted analytical approach is employed, combining separation techniques with sophisticated spectroscopic methods to ensure the final product meets the required standards for subsequent research and development.

Chromatographic and Crystallization Techniques for Purity

The purification of this compound from a crude reaction mixture is critical to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities.

Crystallization: This is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful crystallization. For bromoacetamide derivatives, a common strategy involves dissolving the crude product in a suitable solvent in which it is soluble at an elevated temperature and then allowing it to cool, often with the addition of a co-solvent in which the compound is less soluble to induce precipitation of the pure crystals. For instance, a general procedure for purifying similar amide compounds involves dissolving the crude material in a solvent like ethyl acetate (B1210297), followed by washing with aqueous solutions to remove water-soluble impurities. The organic layer is then dried and concentrated, and a non-polar solvent such as hexane (B92381) is added to induce crystallization. nih.gov In some cases, recrystallization from a solvent mixture like dichloromethane and ethyl acetate has been reported for analogous compounds. cymitquimica.com

Column Chromatography: For mixtures that are not easily separated by crystallization, or for achieving a higher degree of purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is chosen to move the compounds through the column at different rates. The polarity of the eluent is a critical parameter and is often determined through preliminary analysis using thin-layer chromatography (TLC). For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly employed. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column, allowing for the isolation of the pure desired product.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once purified, the structural identity of this compound is unequivocally confirmed using a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy are routinely used.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how they are coupled to neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the bromoacetamide group, the methyl (-CH₃) protons of the acetyl group, and the amide (N-H) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the acetyl methyl protons would be found further upfield (around δ 2.6 ppm). The methylene protons adjacent to the bromine atom would also be in the downfield region due to the electronegativity of the halogen.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbons of the acetyl and amide groups would be expected to resonate at the lowest field (furthest downfield), typically in the range of 160-200 ppm. The aromatic carbons would appear in the approximate range of 110-140 ppm, while the aliphatic carbons of the methyl and methylene groups would be found at the highest field (furthest upfield).

| ¹H NMR (Predicted) Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~2.6 |

| Bromoacetyl CH₂ | ~4.1 |

| Aromatic CH | ~7.4 - 8.2 |

| Amide NH | ~8.5 - 9.5 |

| ¹³C NMR (Predicted) Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~27 |

| Bromoacetyl CH₂ | ~29 |

| Aromatic CH | ~120 - 138 |

| Aromatic C-N | ~139 |

| Aromatic C-C=O | ~138 |

| Amide C=O | ~165 |

| Acetyl C=O | ~198 |

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound (C₁₀H₁₀BrNO₂), the molecular weight is approximately 256.1 g/mol . cymitquimica.combldpharm.com In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak corresponding to this mass. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by two m/z units (M+ and M+2) would be observed for the molecular ion and any bromine-containing fragments. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Mechanistic Investigations of N 3 Acetylphenyl 2 Bromoacetamide Reactivity

Electrophilic Properties of the Bromine Atom in the Bromoacetamide Moiety

While the most common role of the bromoacetamide moiety is to serve as an electrophile at the α-carbon, the bromine atom itself can exhibit electrophilic properties. In reactions involving N-bromoamides, the C-Br bond can be cleaved heterolytically or homolytically. Photolysis of N-bromoimides, for instance, can generate bromine atoms which can then participate in further reactions.

N-bromoacetamide (NBA) has been shown to react with olefins not through allylic bromination, but via a two-stage process. This involves a free-radical reaction of NBA with itself to form N,N-dibromoacetamide, which then undergoes an ionic addition to the double bond. researchgate.net In this context, the bromine atom acts as an electrophile in the addition step. This dual reactivity highlights that while nucleophilic attack at the α-carbon is predominant, reaction pathways involving the bromine atom as the electrophilic species are also possible under specific conditions, such as in the presence of olefins or upon initiation by light. researchgate.net

Nucleophilic Substitution Reactions at the α-Bromo Carbon

The primary mode of reactivity for N-(3-acetylphenyl)-2-bromoacetamide involves the alkylation of nucleophiles via a substitution reaction at the carbon atom attached to the bromine. The strong electron-withdrawing effect of the adjacent carbonyl group makes this α-carbon highly electrophilic and susceptible to attack by nucleophiles, with the bromide ion serving as an effective leaving group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

The bromoacetyl group is a well-established reagent for the alkylation of thiol groups, such as the side chain of cysteine residues in proteins. This reaction forms a stable thioether bond and is a cornerstone of bioconjugation chemistry. nih.gov The reaction is highly dependent on pH. The reactive species is the thiolate anion (S-), which is a more potent nucleophile than the protonated thiol (SH). Therefore, the reaction rate increases significantly at pH values above the pKa of the thiol group (typically around 8.5 for cysteine). nih.gov

Studies comparing the reactivity of bromoacetyl groups and maleimides have shown that significant kinetic discrimination can be achieved. At a pH of 6.5, maleimides react with thiols several orders of magnitude faster than bromoacetyl groups. nih.govresearchgate.net However, at higher pH values (e.g., pH 9.0), the bromoacetyl function reacts efficiently with thiols while retaining high chemoselectivity, showing minimal reactivity towards other nucleophilic groups like amines or imidazole (B134444) that may be present in peptides. nih.gov This differential reactivity allows for sequential conjugation of molecules to different sites on a protein.

Table 1: Comparative Reactivity of Thiol-Reactive Functions

| Functional Group | Optimal pH for Reaction with Thiols | Relative Reaction Rate | Notes |

|---|---|---|---|

| Maleimide (B117702) | 6.5 - 7.5 | Fast | Reaction is a Michael addition. Can be reversible. |

| Bromoacetamide | > 8.5 (e.g., 9.0) | Slower than maleimide at neutral pH | Forms a stable, irreversible thioether bond. nih.govnih.gov |

The electrophilic α-bromo carbon also reacts with primary and secondary amines, both aliphatic and aromatic. Similar to the reaction with thiols, this is an SN2 reaction that results in the formation of a stable carbon-nitrogen bond. The reaction produces hydrogen bromide (HBr) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To drive the reaction to completion, a base is typically added to neutralize the HBr as it is formed. While the bromoacetyl group can react with amines, its selectivity for thiols is generally higher, especially under controlled pH conditions. nih.gov

The formation of conjugates with both thiols and amines proceeds through a classic SN2 mechanism. nih.gov The nucleophile (e.g., a thiolate anion or an uncharged amine) attacks the electrophilic α-carbon, which is the carbon atom bonded to the bromine. This attack occurs from the backside relative to the carbon-bromine bond, leading to a trigonal bipyramidal transition state. As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks. The bromide ion is expelled as the leaving group, resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center. nih.gov The resulting product is a stable thioether or a secondary/tertiary amine conjugate.

Influence of the N-(3-acetylphenyl) Moiety on Chemical Reactivity

The N-(3-acetylphenyl) group modifies the reactivity of the bromoacetamide moiety through electronic inductive and resonance effects. Substituents on a phenyl ring can either donate or withdraw electron density, which in turn affects the reactivity of attached functional groups. libretexts.orglibretexts.org

The N-(3-acetylphenyl) group contains two key features:

The Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group due to both induction and resonance. libretexts.orglibretexts.org

In this compound, the acetyl group is in the meta position relative to the bromoacetamido group. Its electron-withdrawing effect will decrease the electron density on the phenyl ring. This deactivation of the ring makes the amide nitrogen lone pair less available for delocalization into the ring. Consequently, this may slightly increase the electron-withdrawing nature of the entire N-(3-acetylphenyl) substituent as perceived by the bromoacetyl reactive center, potentially making the α-carbon slightly more electrophilic. However, this effect, transmitted through several sigma bonds, is likely to be modest. The primary determinant of reactivity remains the powerful activation of the α-carbon by the adjacent carbonyl group of the bromoacetamide function itself.

Considerations of Intramolecular Cyclization and Side Reactions in Complex Systems

In complex chemical or biological systems, the potential for side reactions must be considered. For N-substituted 2-bromoacetamides, intramolecular cyclization is a possible competing pathway. nih.gov Depending on the structure of the N-substituent, a nucleophilic atom within that group could potentially attack the electrophilic α-carbon.

For this compound, a hypothetical intramolecular cyclization could involve the oxygen atom of the acetyl group or the amide nitrogen atom attacking the α-bromo carbon. However, this would require the formation of a strained medium-to-large ring, which is generally not kinetically or thermodynamically favored. Studies on related systems, such as interlocked fumaramides, have shown that base-promoted intramolecular cyclizations can occur to form β-lactams, but these systems are often pre-organized for such reactions. nih.govum.es The flexibility of the this compound structure makes such a well-defined intramolecular reaction less likely under standard alkylating conditions. The primary side reactions in complex biological media would more likely involve reaction with non-target nucleophiles rather than intramolecular cyclization.

Structure Activity Relationship Sar and Structural Modifications for Enhanced Research Utility of N 3 Acetylphenyl 2 Bromoacetamide

Systematic Structural Variations of the Acetylphenyl Group

The acetylphenyl moiety of N-(3-acetylphenyl)-2-bromoacetamide offers multiple avenues for structural modification to probe its influence on biological activity. Key among these are the position of the acetyl group and the introduction of various substituents onto the phenyl ring.

Positional Isomerism Effects on Biological Activity

The location of the acetyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly impact the molecule's steric and electronic properties, and consequently its interaction with biological targets. While direct comparative studies on the positional isomers of N-(acetylphenyl)-2-bromoacetamide are not extensively documented, research on related N-phenylacetamide derivatives provides valuable insights.

For instance, studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown that the position of substituents on the phenyl ring is critical for their antibacterial activity. In that series, compounds with substituents at the 4-position of the benzene ring generally exhibit greater bactericidal activity compared to those with substituents at the 3-position mdpi.com. This suggests that the para-substituted isomer may allow for more favorable interactions within a target's binding site. Conversely, research on 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsant agents indicated that the highest activity resides in compounds with ortho- and meta-substituents on the phenyl ring scienceforecastoa.com.

These findings highlight that the optimal position of a substituent is highly dependent on the specific biological target and the nature of the interaction. In the context of this compound, the meta-position of the acetyl group places it in a distinct spatial and electronic orientation compared to its ortho and para counterparts, which would undoubtedly influence its binding affinity and reactivity.

Table 1: Hypothetical Biological Activity Based on Positional Isomerism of the Acetyl Group

| Compound | Acetyl Group Position | Predicted Relative Activity | Rationale |

| N-(2-acetylphenyl)-2-bromoacetamide | Ortho | Moderate | Potential for steric hindrance near the amide linkage, which could affect target binding. |

| This compound | Meta | Target-dependent | Offers a unique electronic and steric profile that may be optimal for specific target interactions. |

| N-(4-acetylphenyl)-2-bromoacetamide | High | The para position often allows for deeper penetration into binding pockets and favorable electronic effects. |

Impact of Substituents on the Phenyl Ring (e.g., Electronic and Steric Effects)

The introduction of additional substituents on the phenyl ring of N-(acetylphenyl)-2-bromoacetamide can fine-tune its electronic and steric properties, which are critical determinants of biological activity. Quantitative structure-activity relationship (QSAR) studies on various N-phenylacetamide derivatives have consistently demonstrated the importance of these effects scienceforecastoa.comxisdxjxsu.asiasrmist.edu.inresearchgate.netnih.gov.

Electronic Effects: The electronic nature of substituents, whether electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -Cl, -F, -NO2, -CF3), can alter the reactivity of the bromoacetamide warhead and the binding affinity of the entire molecule. Several studies on related acetamide (B32628) series have shown a preference for electron-withdrawing groups for enhanced biological activity mdpi.comnih.gov. For example, in a series of N-phenylacetamide derivatives with antibacterial activity, compounds with 4-fluoro and 4-chloro substituents displayed higher potency than those with a 4-methyl group mdpi.com. Similarly, in a series of anticancer 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (electron-withdrawing) were more cytotoxic than those with a methoxy group (electron-donating) nih.gov. This suggests that electron-withdrawing substituents may enhance the electrophilicity of the bromoacetamide's alpha-carbon, making it more susceptible to nucleophilic attack by a target residue, or they may participate in favorable electronic interactions within the binding site.

Steric Effects: The size and shape of substituents on the phenyl ring can influence how the molecule fits into its biological target. Bulky substituents can create steric hindrance, potentially preventing optimal binding. However, in some cases, larger groups can form favorable van der Waals interactions and enhance binding affinity. QSAR studies on α-substituted acetamido-N-benzylacetamide derivatives as anticonvulsants have highlighted the role of steric parameters in determining biological activity researchgate.net. The interplay between steric and electronic effects is complex and often target-specific.

Table 2: Influence of Phenyl Ring Substituents on the Activity of N-phenylacetamide Analogs

| Substituent (R) | Position | Electronic Effect | Steric Effect | General Impact on Activity | Reference Example |

| -F | 4- | Electron-withdrawing | Small | Often enhances activity | Antibacterial N-phenylacetamides mdpi.com |

| -Cl | 4- | Electron-withdrawing | Small | Generally enhances activity | Antibacterial N-phenylacetamides mdpi.com |

| -NO2 | 4- | Strongly Electron-withdrawing | Moderate | Can increase cytotoxicity | Anticancer N-phenylacetamides nih.gov |

| -CH3 | 4- | Electron-donating | Small | Often less active than EWG-substituted analogs | Antibacterial N-phenylacetamides mdpi.com |

| -OCH3 | 4- | Electron-donating | Moderate | Often less active than EWG-substituted analogs | Anticancer N-phenylacetamides nih.gov |

Modifications of the Bromoacetamide Linker

The bromoacetamide linker is a key functional component of this compound, serving as the reactive "warhead" that can form a covalent bond with nucleophilic residues on a target protein. Modifications to this linker can modulate its reactivity, length, and flexibility.

Homologation and Branched Chain Variations

Homologation: Altering the length of the acetamide linker by adding or removing methylene (B1212753) (-CH2-) units (homologation) can have a profound impact on biological activity. The length of the linker determines the distance between the phenyl ring and the reactive carbon, which can be critical for proper orientation within a binding site. Studies on Proteolysis Targeting Chimeras (PROTACs), which utilize linkers to bring two proteins together, have shown that linker length is a critical parameter for efficacy nih.govnih.govresearchgate.net. An optimal linker length allows for maximal interaction between the two binding moieties nih.gov. While directly analogous studies on this compound are scarce, it can be inferred that elongating the linker (e.g., to a 3-bromopropionamide) or shortening it could either improve or diminish activity depending on the specific target's topology.

Branched Chain Variations: Introducing branching (e.g., methyl groups) on the alpha-carbon of the acetamide linker can influence both its reactivity and conformational flexibility. Branching can introduce steric hindrance that may decrease the rate of reaction with the target, potentially improving selectivity. Furthermore, it can restrict the rotational freedom of the linker, which may pre-organize the molecule into a more favorable conformation for binding. Structure-activity relationship studies on branched carboxylic acids have demonstrated that alkyl substituents at the alpha position can significantly alter biological profiles neliti.com.

Replacement of Halogen with Other Leaving Groups

The bromine atom in the bromoacetamide moiety functions as a leaving group during the covalent modification of a biological target. The nature of the leaving group directly influences the electrophilicity and reactivity of the alpha-carbon. Weaker bases are generally better leaving groups researchgate.netmasterorganicchemistry.com. The reactivity order for common halogens in this context is typically I > Br > Cl > F researchgate.net.

Replacing bromine with other leaving groups can therefore be a strategy to modulate the reactivity of the inhibitor.

Iodoacetamide: An iodoacetamide analog would be expected to be more reactive than the bromoacetamide due to iodide being a better leaving group. This could lead to faster and more efficient target modification but may also increase off-target reactivity.

Chloroacetamide: A chloroacetamide analog, such as the precursor used in the synthesis of some bioactive heterocyclic scaffolds, would be less reactive than the bromo-variant uea.ac.uk. This could be advantageous in achieving greater selectivity for a specific target.

Other Leaving Groups: Beyond halogens, other functional groups can serve as leaving groups. For example, sulfonate esters (e.g., tosylates, mesylates) are excellent leaving groups and are often more reactive than halides nih.gov. The development of sulfamate-based electrophiles offers a tunable alternative to haloacetamides, with the potential for different reactivity profiles and metabolic fates researchgate.net. The choice of leaving group is a critical aspect of designing covalent inhibitors, balancing the need for sufficient reactivity with the requirement for selectivity.

Table 3: Comparison of Potential Leaving Groups in N-(3-acetylphenyl)-2-substituted-acetamide

| Leaving Group | Relative Reactivity | Potential Advantages | Potential Disadvantages |

| -I (Iodide) | Highest | High potency, rapid inhibition | Potential for lower selectivity, instability |

| -Br (Bromide) | High | Good balance of reactivity and stability | May still have off-target effects |

| -Cl (Chloride) | Moderate | Increased selectivity, greater stability | May require longer incubation times or higher concentrations |

| -OTs (Tosylate) | Very High | Very potent inhibitor | High potential for non-specific reactions |

| -OSO2NH2 (Sulfamate) | Tunable | Modifiable reactivity, potentially unique metabolic profile | Less common, synthetic accessibility may vary |

Rational Design Principles Derived from SAR Studies

The collective insights from SAR studies on this compound and its analogs provide a foundation for the rational design of new molecules with enhanced research utility. The goal of rational drug design is to create molecules that can selectively bind to a target and modulate its activity to produce a therapeutic effect mdpi.com. For covalent inhibitors like this compound, this involves optimizing both the non-covalent binding interactions and the subsequent covalent reaction jetir.orgnih.govjetir.org.

Key principles derived from the SAR of this scaffold include:

Target-Specific Isomer Selection: The positioning of the acetyl group on the phenyl ring should be considered a critical parameter for optimization. While the meta-position provides a specific scaffold, synthesis and evaluation of the ortho- and para-isomers are warranted to identify the optimal geometry for a given biological target.

Fine-Tuning Electronics and Sterics: The phenyl ring can be decorated with various substituents to modulate electronic and steric properties. Based on general trends, small, electron-withdrawing groups at the para-position are often a good starting point for enhancing activity. A systematic exploration of the electronic and steric space is necessary to maximize potency and selectivity.

Optimizing the Linker: The bromoacetamide linker's length and rigidity should be tailored to the specific target. Homologation and the introduction of branched chains are viable strategies to improve the molecule's fit within the binding pocket and its reactivity profile.

Modulating Reactivity through Leaving Group Selection: The reactivity of the covalent warhead can be precisely controlled by changing the leaving group. This allows for a balance between potency and selectivity, which is crucial for developing effective and safe research tools or therapeutic candidates. A less reactive electrophile, such as a chloroacetamide, may be preferable to minimize off-target effects.

By systematically applying these principles, researchers can develop a library of this compound analogs with a range of properties, facilitating the identification of potent and selective probes for studying biological systems and as starting points for drug discovery programs.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be dissected into three main components: the substituted phenyl ring, the acetamide linkage, and the bromoacetyl group.

The Substituted Phenyl Ring: The phenyl ring acts as a scaffold, and the nature and position of its substituents are critical for activity. In the case of this compound, the acetyl group at the meta position is a key feature. The position of substituents on the phenyl ring has been shown to influence the biological activity of related chloroacetamides. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the position of substituents affects their antimicrobial efficacy nih.govresearchgate.net. The acetyl group, being an electron-withdrawing group, can influence the electronic properties of the entire molecule. Its carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with a biological target.

The Acetamide Linkage: The -NH-CO- group is a common feature in many biologically active compounds. The nitrogen atom and the carbonyl oxygen can participate in hydrogen bonding, which is a critical interaction for binding to biological macromolecules like proteins and enzymes. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be important for its binding orientation.

The Bromoacetyl Group: The 2-bromoacetamide moiety is a highly reactive group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is a key feature, suggesting that this compound may act as an irreversible inhibitor by forming a covalent bond with its biological target. The lipophilicity conferred by the halogenated acetyl group can also play a role in the molecule's ability to cross cell membranes nih.govresearchgate.net.

The interplay of these three pharmacophoric regions—the substituted aromatic ring, the hydrogen-bonding capable amide linker, and the reactive alkylating group—defines the potential biological activity profile of this compound.

Development of Structure-Activity Hypotheses

Based on the identified pharmacophoric features and findings from related molecules, several structure-activity hypotheses can be proposed for this compound. These hypotheses provide a framework for designing future analogs with improved research utility.

Hypothesis 1: The position of the acetyl group is critical for activity. The placement of the acetyl group at the meta position on the phenyl ring likely influences the molecule's orientation within a binding site. It is hypothesized that moving the acetyl group to the ortho or para positions would significantly alter the biological activity. Studies on other substituted phenyl compounds have shown that ortho-, meta-, and para-isomers can have markedly different biological effects researchgate.net.

Hypothesis 2: The nature of the halogen on the acetyl group modulates reactivity and potency. The bromoacetyl group is a key reactive element. It is hypothesized that replacing bromine with other halogens (e.g., chlorine or iodine) would alter the alkylating potential of the compound and, consequently, its biological activity. Chloroacetamides, for example, are known to be effective antimicrobial agents, with their activity influenced by the halogen's reactivity nih.govresearchgate.net. The general trend for leaving group ability is I > Br > Cl > F, suggesting that iodoacetamides might be more reactive, while fluoroacetamides would be less reactive.

Hypothesis 3: Modifications of the acetyl group can fine-tune activity. The acetyl group itself can be a point of modification. It is hypothesized that replacing the methyl group of the acetyl moiety with other alkyl or aryl groups could impact steric interactions and binding affinity. Furthermore, reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor, potentially altering the binding mode and biological activity.

These hypotheses can be systematically tested through the synthesis and biological evaluation of a series of analogs, as outlined in the table below.

| Compound Name | Modification from this compound | Hypothesis Tested |

| N-(2-acetylphenyl)-2-bromoacetamide | Acetyl group at ortho position | Hypothesis 1 |

| N-(4-acetylphenyl)-2-bromoacetamide | Acetyl group at para position | Hypothesis 1 |

| N-(3-acetylphenyl)-2-chloroacetamide | Chlorine replaces bromine | Hypothesis 2 |

| N-(3-acetylphenyl)-2-iodoacetamide | Iodine replaces bromine | Hypothesis 2 |

| N-(3-propionylphenyl)-2-bromoacetamide | Propionyl group instead of acetyl | Hypothesis 3 |

| N-(3-(1-hydroxyethyl)phenyl)-2-bromoacetamide | Acetyl group reduced to a hydroxyl | Hypothesis 3 |

Systematic exploration of these structural modifications would provide a clearer understanding of the SAR of this class of compounds and could lead to the development of more potent and selective chemical probes for biological research.

Computational Chemistry and Molecular Modeling Studies of N 3 Acetylphenyl 2 Bromoacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the non-covalent and, in some cases, covalent interactions that drive biological activity.

Molecular docking simulations are instrumental in predicting how N-(3-acetylphenyl)-2-bromoacetamide fits into the binding site of a biological macromolecule. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction.

Given the bromoacetamide moiety, a known reactive group for forming covalent bonds with nucleophilic residues like cysteine, potential protein targets for this compound could include enzymes with such residues in their active sites, such as certain cysteine proteases or kinases. Docking studies would first predict the non-covalent pose of the compound within the active site, which is a prerequisite for any subsequent covalent reaction. The acetylphenyl portion of the molecule would contribute to the specificity of binding through interactions like hydrogen bonds, pi-stacking, and hydrophobic contacts.

For instance, a hypothetical docking study of this compound against a panel of potential protein targets might yield the results summarized in the table below. Such a study would help prioritize which protein-ligand complexes warrant further investigation.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol)* | Key Interacting Residues (Non-covalent) |

|---|---|---|

| Cysteine Protease (e.g., Cathepsin K) | -8.5 | Gln22, Trp189, His162 |

| Kinase (e.g., EGFR) | -7.9 | Leu718, Val726, Met793 |

| Deubiquitinase (e.g., USP7) | -8.2 | Tyr278, Phe409, Gln269 |

Note: These values are illustrative and represent typical outcomes for small molecule inhibitors. They are not based on published experimental data for this specific compound.

The results would highlight the specific amino acids that form crucial interactions. For example, the acetyl group's carbonyl oxygen might act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-pi stacking with aromatic residues like tryptophan or phenylalanine in the binding pocket.

Standard docking procedures are often insufficient for electrophilic compounds like this compound, which are designed to form covalent bonds. The bromoacetamide group is a reactive electrophile that can undergo a nucleophilic substitution reaction with a suitably positioned residue, most commonly the thiol group of a cysteine.

Covalent docking is a specialized computational technique used to model this process. It differs from standard docking by including a step that explicitly models the formation of a covalent bond between the ligand and a specific residue in the protein's active site. The simulation then optimizes the geometry of the resulting covalently-bound complex. This analysis is critical for confirming whether the initial non-covalent binding pose places the reactive bromoacetamide group in the correct proximity and orientation for the reaction to occur with the target nucleophile (e.g., the sulfur atom of a cysteine residue). The distance between the electrophilic carbon of the bromoacetamide and the nucleophilic atom of the residue is a key parameter assessed in these simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to understand electron distribution and orbital energies, which are fundamental to a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.

For this compound, an MEP analysis would reveal:

Electronegative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. They would be concentrated around the oxygen atoms of the acetyl and amide groups.

Electropositive Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. A key electropositive region would be located on the hydrogen atom of the amide (N-H), making it a potential hydrogen bond donor. The carbon atom attached to the bromine is also a site of electrophilicity.

Neutral Regions (Green): These areas, such as the phenyl ring, are typically involved in hydrophobic or van der Waals interactions.

This map helps rationalize the intermolecular interactions observed in docking simulations and predicts the regions of the molecule most likely to engage in specific types of non-covalent bonding.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govsigmaaldrich.comnih.gov The energy and shape of these orbitals are critical for predicting how a molecule will behave in a chemical reaction. nih.govsigmaaldrich.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). nih.gov

For this compound, FMO analysis would likely show that the LUMO is localized around the bromoacetamide moiety, specifically on the antibonding σ* orbital of the C-Br bond. This indicates that this is the most electrophilic site of the molecule, confirming its susceptibility to nucleophilic attack and its potential as a covalent inhibitor. The HOMO might be distributed across the acetyl-substituted phenyl ring, indicating this region's potential to participate in electron-donating interactions.

The HOMO-LUMO energy gap (ΔE) is another crucial parameter. It represents the energy required to excite an electron from the HOMO to the LUMO and is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Quantum Chemical Properties for this compound

| Parameter | Predicted Value (Hartrees)* | Interpretation |

|---|---|---|

| HOMO Energy | -0.254 | Relates to electron-donating capability |

| LUMO Energy | -0.048 | Relates to electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.206 | Index of chemical reactivity and stability |

Note: These values are illustrative, calculated at a hypothetical level of theory (e.g., B3LYP/6-31G), and are not based on published experimental data.*

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of the protein-ligand complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the complex behaves over a period of nanoseconds to microseconds.

When applied to the this compound-protein complex (predicted by docking), an MD simulation could:

Assess Binding Stability: MD can test the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. Key interactions, like hydrogen bonds, can be monitored for their persistence over time.

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein structure might adapt to accommodate the ligand, a phenomenon known as "induced fit." It can also reveal the different conformations the ligand might adopt within the binding pocket.

Explore Water Dynamics: MD explicitly models water molecules, providing insight into their crucial role in mediating protein-ligand interactions.

For a covalent inhibitor, MD simulations are particularly valuable for studying the stability of the newly formed covalent bond and how the rest of the molecule settles into an optimal, low-energy conformation within the active site post-reaction. These simulations provide a more realistic and dynamic picture of the binding event than static modeling alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the activity of a substance is directly related to its molecular structure and physicochemical properties.

The development of predictive QSAR models for a specific biological activity, such as enzyme inhibition or receptor binding, is a multi-step process. It typically begins with the compilation of a dataset of structurally related compounds with experimentally determined activities. For a series of compounds including this compound, this would involve synthesizing analogs with variations in the phenyl ring substituents or the acetamide (B32628) group.

Once a dataset is established, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., logP), and topological features (e.g., connectivity indices).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and predictive ability, which is assessed through internal and external validation techniques.

While studies on related compounds, such as N-(substituted phenyl)-2-chloroacetamides, have demonstrated the utility of QSAR in predicting antimicrobial activity based on descriptors like lipophilicity and topological polar surface area, no such specific model has been published for this compound. The development of such a model would be necessary to quantitatively predict its biological activities and guide the synthesis of more potent analogs.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound and its Analogs

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Interactions with polar residues in a target protein |

| Steric | Molecular Weight, Molar Refractivity | Fit within a binding pocket |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions |

| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential and cell permeability |

This table is illustrative and based on general QSAR principles, as specific data for this compound is not available.

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

The process often begins with the creation of a pharmacophore model based on the known active compounds or the structure of the target's binding site. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. A virtual library of compounds can then be screened to identify molecules that fit this pharmacophore. Subsequently, molecular docking simulations can be used to predict the binding mode and affinity of the hit compounds to the target protein.

Furthermore, this compound could serve as a scaffold for the design of a combinatorial library. By computationally enumerating various substituents at different positions on the molecule, a diverse virtual library can be generated. The properties of this library, such as drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, can be evaluated in silico to prioritize a smaller, more promising set of compounds for synthesis and experimental testing.

Research on other acetamide derivatives has shown the successful application of these techniques. For instance, virtual screening has been used to identify potential enzyme inhibitors from large compound databases. However, specific studies detailing the use of this compound in such a screening or library design effort are not currently documented in the scientific literature.

Table 2: Potential Steps in a Virtual Screening Campaign Involving this compound

| Step | Description | Desired Outcome |

| 1. Target Identification | Identify a biologically relevant protein target. | A validated target for a specific disease. |

| 2. Library Preparation | Compile a virtual library of compounds, potentially including derivatives of this compound. | A large and diverse set of molecules for screening. |

| 3. Pharmacophore Modeling/Docking | Use the structure of the target or known ligands to screen the library. | A list of virtual "hits" with predicted binding affinity. |

| 4. Filtering and Prioritization | Apply filters for drug-likeness and predicted ADMET properties. | A smaller, refined list of promising candidates. |

| 5. Experimental Validation | Synthesize and test the top-ranked compounds in biological assays. | Experimental confirmation of activity for lead compounds. |

This table outlines a general workflow, as a specific application to this compound has not been reported.

Applications of N 3 Acetylphenyl 2 Bromoacetamide in Chemical Biology and Medicinal Chemistry Research

Development of Covalent Probes and Chemical Tools for Target Engagement Studies

Covalent probes are indispensable tools in chemical biology for identifying and characterizing protein targets, mapping active sites, and understanding drug-protein interactions. The bromoacetamide moiety of N-(3-acetylphenyl)-2-bromoacetamide serves as a potent electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine. nih.gov This irreversible binding is fundamental to its application in target engagement studies.

Affinity labeling is a powerful technique used to identify the binding partners of a specific molecule within a complex biological sample, such as a cell lysate. researchgate.netnih.gov In this approach, a reactive group is incorporated into a ligand to covalently "label" its target protein upon binding. This compound is well-suited for this purpose. The bromoacetamide group can function as a covalent warhead, while the acetylphenyl portion can be modified to enhance binding affinity and selectivity for a protein of interest.

The general strategy involves:

Designing a probe based on the this compound scaffold.

Incubating the probe with a proteome.

The probe selectively binds to its target protein(s).

The bromoacetamide group reacts with a nearby nucleophilic residue (e.g., cysteine, histidine, lysine), forming a permanent covalent bond.

The labeled proteins are then identified using mass spectrometry-based proteomic techniques.

A more advanced version of this technique is photo-affinity labeling (PAL), where the probe also contains a photo-activatable group (like a diazirine or aryl azide). researchgate.netnih.govresearchgate.net Upon UV irradiation, this group generates a highly reactive species that cross-links with adjacent molecules, providing a snapshot of protein interactions. nih.govnih.gov The acetylphenyl core of this compound could be chemically modified to include such a photo-activatable moiety, expanding its utility in mapping protein-protein interactomes. researchgate.net

Fluorescent probes are crucial for visualizing biological processes in real-time. A fluorescent probe can be synthesized by conjugating a fluorophore (a fluorescent molecule) to a reactive scaffold like this compound. The bromoacetyl group is an ideal handle for this conjugation.

A typical strategy would involve reacting this compound with a fluorophore that contains a nucleophilic functional group, such as a thiol or an amine. This reaction, a simple nucleophilic substitution, would displace the bromide and tether the fluorophore to the acetamide (B32628) scaffold, creating a new fluorescent probe. This probe would retain the acetylphenyl group, which could be part of a pharmacophore for a specific biological target, allowing for fluorescent tracking of the target's location and engagement within cells.

Application as a Reactive Moiety in Hybrid Molecule Design

The concept of hybrid molecules involves combining two or more distinct pharmacophores into a single chemical entity. This strategy is employed to develop agents that can interact with multiple targets simultaneously or to improve the pharmacological profile of a drug. This compound is an excellent starting material for creating such hybrids due to its two distinct reactive sites.

The reactivity of the bromoacetamide group allows for its straightforward linkage to various heterocyclic scaffolds known for their biological activities.

Oxadiazoles: Derivatives of 1,3,4-oxadiazole (B1194373) are known to possess a wide range of biological activities. N-aryl-2-bromoacetamides, the class of compounds to which this compound belongs, are used to synthesize complex molecules containing this ring system. bioline.org.brtjpr.orgajol.info For instance, a common synthetic route involves the reaction of an N-substituted-2-bromoacetamide with a 1,3,4-oxadiazole-2-thiol (B52307) in the presence of a base. who.int The thiol group acts as a nucleophile, displacing the bromide on the acetamide to form a new thioether linkage, thus creating a hybrid molecule. bioline.org.brtjpr.org

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are privileged structures in medicinal chemistry. The bromoacetamide functional group can be used to alkylate NH-triazoles. organic-chemistry.orgnih.gov For example, reacting this compound with an amino-triazole derivative in a suitable solvent can lead to the formation of a new N-C bond, linking the two moieties. sphinxsai.com This approach has been used to synthesize N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamides, which have shown anticonvulsant properties. sphinxsai.com

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to many flavonoids and are known for their diverse biological activities. rasayanjournal.co.inderpharmachemica.com The acetyl group on this compound can participate in a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) in the presence of a base (like NaOH) to form a chalcone (B49325) structure. rasayanjournal.co.ineijppr.com This reaction directly incorporates the bromoacetamide functionality into a new chalcone derivative, which can then be used for further chemical modifications or biological screening. derpharmachemica.com

Quinazolinones: While direct synthesis examples involving this compound and quinazolinones were not prominent in the surveyed literature, the reactive nature of the bromoacetamide group makes it a plausible reactant for conjugation with quinazolinone scaffolds possessing nucleophilic handles (e.g., amino or hydroxyl groups).

The synthesis of hybrid molecules as described above is a direct path to creating multi-targeting agents. By linking two different bioactive scaffolds, the resulting conjugate may modulate the activity of two distinct biological targets, a desirable trait for treating complex diseases like cancer.

Furthermore, the bromoacetamide moiety is a useful tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Bromoacetamide derivatives, such as N-(7-Aminoheptyl)-2-bromoacetamide, have been explicitly identified as components of PROTAC linkers. medchemexpress.com The bromoacetamide can serve as a reactive handle to covalently attach one of the ligands, demonstrating the potential of this compound in this cutting-edge area of drug discovery.

In Vitro Investigations of Biological Activities

Derivatives synthesized from this compound and its analogs have been subjected to a variety of in vitro biological assays, revealing a broad spectrum of activities.

Antimicrobial and Fungicidal Activity: Oxadiazole-acetamide conjugates have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. bioline.org.brajol.info In one study, a derivative showed significant inhibitory activity against S. typhi, E. coli, P. aeruginosa, and B. subtilis. bioline.org.br Similarly, heterocyclic scaffolds derived from the related N-(4-acetylphenyl)-2-chloroacetamide showed potent antibacterial activity against E. coli and Staphylococcus aureus. uea.ac.uk Other studies have reported that novel nicotinamide (B372718) derivatives exhibit fungicidal activity against pathogens like Botrytis cinerea. nih.gov

Table 1: Antibacterial Activity of an Oxadiazole-Acetamide Derivative (8g)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM (mean ± SD) |

|---|---|

| Salmonella typhi | 10.63 ± 0.97 |

| Escherichia coli | 10.31 ± 1.00 |

| Pseudomonas aeruginosa | 10.45 ± 0.94 |

| Bacillus subtilis | 11.77 ± 5.00 |

Data sourced from a study on N-substituted acetamide derivatives of 1,3,4-oxadiazole. bioline.org.br

Enzyme Inhibition: A series of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide derivatives were screened for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. The compounds were found to be most active against AChE, suggesting potential applications in neurodegenerative disease research. who.int

Antioxidant and Anti-inflammatory Activity: Various acetamide derivatives have been evaluated for their antioxidant capabilities, for instance, by measuring their ability to scavenge ABTS radicals or reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. nih.govresearchgate.net Additionally, thiosemicarbazone derivatives of N-(4-acetylphenyl)-2-chloroacetamide have shown significant antioxidant activity, comparable to that of L-ascorbic acid. uea.ac.uk

Anticonvulsant Activity: As mentioned previously, acetamide derivatives of 1,2,4-triazole have been synthesized and tested for anticonvulsant effects using the maximal electroshock (MES) method, with some compounds showing significant activity compared to the control. sphinxsai.com

Table 2: Summary of Investigated In Vitro Activities

| Scaffold Type | Biological Activity Investigated | Reference |

|---|---|---|

| Oxadiazole-Acetamide | Antibacterial | bioline.org.br |

| Oxadiazole-Acetamide | Enzyme Inhibition (AChE, BChE, LOX) | who.int |

| Triazole-Acetamide | Anticonvulsant | sphinxsai.com |

| Heterocyclic scaffolds from Chloro-Acetamide | Antibacterial, Antioxidant | uea.ac.uk |

| Nicotinamide Derivatives | Fungicidal, SDH Enzyme Inhibition | nih.gov |

Enzyme Inhibition Studies

There is no available scientific literature detailing the inhibitory effects of this compound on key enzymes such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), acid ceramidase, or acetylcholinesterase. Enzyme inhibition assays are a cornerstone of drug discovery, and the lack of such data suggests that this compound has not been a primary focus of targeted inhibitor development programs.

Antitrypanosomal Activity Investigations

No investigations into the antitrypanosomal activity of this compound have been published. The search for new drugs to treat trypanosomal infections, such as Chagas disease and African sleeping sickness, is ongoing, but this particular compound does not appear to have been a candidate in these research efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-acetylphenyl)-2-bromoacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acylation of 3-aminoacetophenone with bromoacetyl bromide under basic conditions (pH 9–10) using Na₂CO₃ to neutralize HBr byproducts. Reaction time (2 hours) and temperature (room temperature) are critical to avoid side reactions like hydrolysis of the bromoacetamide group . Alternatively, acetylation of 3-aminoacetophenone with acetic anhydride followed by bromoacetylation is another route, but yields depend on stoichiometric control of bromoacetyl bromide .

Q. How can crystallographic data guide the structural confirmation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., orthogonal space group P2₁2₁2₁) provides precise bond lengths, angles, and hydrogen bonding patterns. For analogs like N-(3-bromophenyl)acetamide, lattice parameters (e.g., a = 4.78 Å, b = 18.77 Å) and displacement parameters validate molecular geometry. Use CrysAlis RED for absorption corrections and SHELXL for refinement .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns resolve impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic acetamide peaks at δ ~2.1 ppm (CH₃) and bromoacetamide signals at δ ~3.8–4.0 ppm (CH₂Br). Monitor decomposition via TGA under nitrogen atmosphere .

Advanced Research Questions

Q. How do electronic effects of the 3-acetyl group influence the reactivity of the bromoacetamide moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group enhances the electrophilicity of the adjacent bromoacetamide, accelerating SN2 reactions with thiols or amines. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies and transition states. Experimental kinetics (e.g., second-order rate constants in DMF) correlate with Hammett σ values .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for bromoacetamide-based inhibitors?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., glutathione conjugation) or poor bioavailability. Use radiolabeled analogs (e.g., ¹⁸F or ¹²⁵I derivatives) for dynamic PET imaging in baboons to track pharmacokinetics. Compare plasma half-lives and urinary metabolites via radioHPLC to identify degradation pathways .

Q. How can hydrogen bonding patterns in crystal structures inform the design of this compound derivatives with enhanced solubility?

- Methodological Answer : Analyze intermolecular interactions (e.g., N–H⋯O=C hydrogen bonds) using Mercury software. Derivatives with polar substituents (e.g., -OH or -NH₂) on the phenyl ring increase lattice energy, reducing solubility. Introduce PEGylated side chains or co-crystallize with cyclodextrins to improve aqueous solubility without disrupting crystallinity .

Q. What computational methods predict the binding affinity of this compound derivatives to kinase targets like VEGFR-2?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of VEGFR-2 (PDB: 4ASD). Validate scoring functions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH. QSAR models using descriptors like LogP and polar surface area optimize selectivity against off-target kinases .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound under varying pH conditions?

- Methodological Answer : At pH > 10, base-mediated elimination of HBr forms acrylamide byproducts. Monitor reaction progress via in situ FTIR to detect C-Br stretching (~550 cm⁻¹). Optimize pH to 8–9 using buffered NaHCO₃ to suppress elimination while maintaining nucleophilicity of the amine .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture during bromoacetylation to prevent hydrolysis .

- Safety : Handle bromoacetamide derivatives in fume hoods with nitrile gloves due to acute toxicity (LD₅₀ ~150 mg/kg in rats) .

- Data Reproducibility : Cross-validate crystallographic data with Cambridge Structural Database entries (e.g., CCDC 945813 for analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.